molecular formula C26H28O5 B1244835 Glycyrrhizol A CAS No. 877373-00-7

Glycyrrhizol A

Cat. No. B1244835
M. Wt: 420.5 g/mol
InChI Key: CBPFOSMNDISZLV-UHFFFAOYSA-N
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Description

Glycyrrhizol A is a member of the class of coumestans that is 3,4-didehydroterocarpan substituted by hydroxy groups at positions 7 and 4', a methoxy group at position 5 and prenyl groups at positions 6 and 5'. Isolated from the roots of Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as an antibacterial agent and a plant metabolite. It is a polyphenol, a member of coumestans and an aromatic ether.

Scientific Research Applications

Antibacterial Properties

Glycyrrhizol A, extracted from the roots of Glycyrrhiza uralensis, has shown potent antibacterial activity, particularly against Streptococcus mutans. It exhibits minimum inhibitory concentrations of 1 µg/mL, indicating its strong antibacterial potential (He, Chen, Heber, Shi, & Lu, 2006).

Transdermal Antioxidant Potential

In a study focusing on transdermal delivery, Glycyrrhiza glabra, which contains Glycyrrhizol A, was formulated into a microemulsion system. This formulation enhanced in vitro and ex vivo antioxidant efficacy, offering a potential method for delivering antioxidant actives through the skin (Mostafa, Ammar, Abd El-Alim, & El-anssary, 2014).

Immune and Antioxidant Activities in Mice

A study on high-fat mice demonstrated that Glycyrrhiza glabra polysaccharides, which include Glycyrrhizol A, significantly enhanced immune and antioxidant enzyme activities. This suggests potential applications in improving immune function and reducing oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).

Antiviral Effects

Glycyrrhizic Acid, closely related to Glycyrrhizol A, exhibits antiviral effects against a range of viruses, including hepatitis B, HIV, and others. Its clinical applications in the treatment of various viral diseases highlight its potential as an antiviral agent (Sun, Zhao, Lu, Yang, & Zhu, 2019).

Neuroprotective Potential

Glycyrrhizin, also related to Glycyrrhizol A, has been suggested to have a neuroprotective effect against various neurological disorders. This is attributed to its anti-inflammatory properties and inhibition of high mobility group box 1 (HMGB1), a protein involved in inflammatory diseases (Paudel et al., 2020).

Modulation of Macrophage Activity

Glycyrrhizin demonstrates a bimodal effect on macrophage activity, modifying nitric oxide and prostaglandin E2 production in a concentration-dependent manner. This suggests potential applications in modulating immune responses (Kato et al., 2008).

HIV Infection Inhibition

Glycyrrhizin has been shown to inhibit the infectivity and cytopathic activity of HIV in vitro. This suggests a potential application in the treatment or management of HIV infection (Ito et al., 1987).

properties

CAS RN

877373-00-7

Product Name

Glycyrrhizol A

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

1-methoxy-2,8-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C26H28O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,27-28H,8-9,13H2,1-5H3

InChI Key

CBPFOSMNDISZLV-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C

Other CAS RN

877373-00-7

synonyms

glycyrrhizol A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycyrrhizol A
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Glycyrrhizol A
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Glycyrrhizol A
Reactant of Route 6
Glycyrrhizol A

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